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molecular formula C11H15NO2 B8488269 N-{[4-(1-hydroxyethyl)phenyl]methyl}acetamide

N-{[4-(1-hydroxyethyl)phenyl]methyl}acetamide

Cat. No. B8488269
M. Wt: 193.24 g/mol
InChI Key: LGLXDIPATOITKN-UHFFFAOYSA-N
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Patent
US06455528B1

Procedure details

To a solution of N-[(4-acetylphenyl)methyl]acetamide (6.1 g) in methanol (50 ml) was added sodium borohydride (1.2 g) under ice-cooling. This reaction mixture was stirred at 5-7° C. for 2 hr. Thereto was added 2% hydrochloric acid and extracted with ethyl acetate (100 ml×3). The ethyl acetate layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give a brown oil (6.3 g). The obtained brown oil was purified by silica gel column chromatography (developing solvent; chloroform:methanol=9:1) to give the title compound (5.98 g) as a pale-brown oil, m.p.=61-62° C.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][NH:11][C:12](=[O:14])[CH3:13])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[BH4-].[Na+].Cl>CO>[OH:3][CH:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][NH:11][C:12](=[O:14])[CH3:13])=[CH:6][CH:5]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)CNC(C)=O
Name
Quantity
1.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 (± 1) °C
Stirring
Type
CUSTOM
Details
This reaction mixture was stirred at 5-7° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 ml×3)
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C)C1=CC=C(C=C1)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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